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Cat. No.: B1295007 Get Quote

A detailed analysis of the single-crystal X-ray diffraction data for 3,5-Difluorobenzoic acid
reveals a robust hydrogen-bonded dimeric structure, a common motif in carboxylic acids. When

compared with its isomer, 2,3-Difluorobenzoic acid, and the analogous 3,5-Dichlorobenzoic

acid, both similarities in crystal packing and distinct differences emerge, offering insights into

the influence of substituent positioning on solid-state assembly.

The crystal structure of 3,5-Difluorobenzoic acid has been determined to belong to the

monoclinic space group P21/c, with a single molecule in the asymmetric unit.[1] A defining

characteristic of its solid-state structure is the formation of centrosymmetric dimers through

strong O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1]

[2] This dimerization creates a stable eight-membered ring motif. The crystal packing is further

stabilized by weaker C—H···O hydrogen bonds and stacking interactions.[2]

Comparative Crystallographic Data
A direct comparison with related compounds highlights the subtle yet significant impact of

isomeric and substituent changes on the crystal lattice. While 3,5-Difluorobenzoic acid and its

isomer, 2,3-Difluorobenzoic acid, both crystallize in the P21/c space group and form dimers,

their molecular packing differs, leading to a higher crystal density for the 2,3-isomer.[3] The

packing in 3,5-Difluorobenzoic acid is also noted to be very similar to that of 3,5-

Dichlorobenzoic acid, which also features dimer formation.
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Parameter 3,5-Difluorobenzoic Acid 2,3-Difluorobenzoic Acid

Formula C₇H₄F₂O₂ C₇H₄F₂O₂

Molar Mass 158.10 g/mol 158.10 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 3.769 (1) 3.761 (1)

b (Å) 13.400 (1) 6.520 (1)

c (Å) 14.041 (1) 26.581 (1)

β (°) 93.78 (1) 90.00 (1)

Volume (Å³) 707.6 (2) 649.8 (2)

Z 4 4

Temperature (K) 293 (2) 293

R-factor 0.040 0.044

wR-factor 0.128 0.134

Table 1: Comparison of Crystallographic Data for 3,5-Difluorobenzoic Acid and 2,3-

Difluorobenzoic Acid.[2][3]

Intermolecular Interactions
The supramolecular assembly of 3,5-Difluorobenzoic acid is dominated by hydrogen bonding.

The primary O—H···O interaction within the dimer is complemented by weaker C—H···O

interactions, which contribute to the overall stability of the crystal structure. Stacking

interactions between the aromatic rings are present but are considered weak. The fluorine

atoms line the edges of channels that extend through the crystal lattice.[2]
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Interactio
n Type

Donor-
H···Accep
tor

D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Symmetr
y Code

Hydrogen

Bond

O1—

H1···O2
0.90 (2) 1.73 (2) 2.625 (1) 173 (2)

-x, -y+1, -

z+1

Hydrogen

Bond

C4—

H4···O2
0.93 2.56 3.437 (2) 159

x+1, -

y+1/2,

z+1/2

Table 2: Hydrogen Bond Geometry for 3,5-Difluorobenzoic Acid.

Experimental Protocols
Crystal Growth
Single crystals of 3,5-Difluorobenzoic acid suitable for X-ray diffraction were obtained through

a recrystallization process. The commercially purchased compound (97% purity) was initially

dissolved in acetone, and small crystals were grown by slow evaporation at 293 K. These initial

crystals were then dissolved in 1-butanol, and subsequent slow evaporation of the solvent

yielded high-quality single crystals. For 2,3-Difluorobenzoic acid, single crystals were obtained

by the slow evaporation of a solution in 1-propanol at 293 K.[3]
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Crystal Growth Workflow
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Caption: Crystal growth protocols for difluorobenzoic acid isomers.

X-ray Data Collection and Structure Refinement
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Data for 3,5-Difluorobenzoic acid was collected on a Rigaku R-AXIS RAPID diffractometer

using Mo Kα radiation. A multi-scan absorption correction was applied. The structure was

solved and refined using SHELXS97 and SHELXL97 software.[2] Hydrogen atoms were

treated with a combination of independent and constrained refinement.
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Single Crystal Selection

Mount on Diffractometer

Data Collection
(Mo Kα radiation)

Absorption Correction
(Multi-scan)

Structure Solution
(e.g., SHELXS)

Structure Refinement
(e.g., SHELXL)

Final Crystallographic Model

Click to download full resolution via product page

Caption: General workflow for single-crystal X-ray diffraction.
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In conclusion, the single-crystal X-ray diffraction analysis of 3,5-Difluorobenzoic acid provides

a clear picture of its solid-state structure, which is primarily governed by the formation of robust

hydrogen-bonded dimers. The comparison with its 2,3-isomer and 3,5-dichloro analog

underscores the importance of substituent identity and position in directing the finer details of

crystal packing, which can have implications for the material's physical properties. This detailed

crystallographic information is valuable for researchers in materials science and drug

development, where an understanding of intermolecular interactions is crucial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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